Product packaging for 2-(7-chloro-1H-indol-3-yl)acetamide(Cat. No.:)

2-(7-chloro-1H-indol-3-yl)acetamide

Cat. No.: B12048440
M. Wt: 208.64 g/mol
InChI Key: ZZKPMOVMDDOLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-1H-indol-3-yl)acetamide is a chlorinated indole acetamide derivative of interest in medicinal chemistry and biological research. Indole acetamide scaffolds are recognized for their diverse pharmacological potential. Recent studies on similar structures have shown that indole-3-acetamides can function as potent alpha-amylase inhibitors, suggesting potential for research into managing postprandial hyperglycemia . Furthermore, certain indole acetamide derivatives have demonstrated significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and have been investigated for their role in inhibiting bacterial biofilm formation . Other research avenues for compounds in this class include their evaluation as regulators of plant growth, where they have been found to influence root development in Arabidopsis thaliana by modulating genes within the auxin signaling pathway . The presence of the chloro substituent on the indole ring system is a common modification aimed at optimizing the compound's bioactivity and binding properties. Researchers can utilize this high-purity compound as a key intermediate for the synthesis of more complex molecules or as a standard in biochemical assays. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B12048440 2-(7-chloro-1H-indol-3-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)

InChI Key

ZZKPMOVMDDOLFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 2 7 Chloro 1h Indol 3 Yl Acetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-(7-chloro-1H-indol-3-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the indole (B1671886) ring, the methylene (B1212753) bridge, and the amide group.

The indole NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), a characteristic feature of indole derivatives. tandfonline.com The aromatic protons on the chloro-substituted benzene (B151609) ring (H-4, H-5, and H-6) would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atom at the C-7 position. The H-2 proton on the pyrrole (B145914) ring of the indole nucleus usually resonates as a singlet or a narrow triplet around δ 7.0-7.5 ppm. nih.gov The two protons of the methylene group (CH₂) adjacent to the indole ring and the carbonyl group are chemically equivalent and would appear as a sharp singlet around δ 3.7-3.8 ppm. nih.gov The two protons of the primary amide (CONH₂) are also expected to produce a broad singlet in the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
NH (Indole)10.0 - 12.0br sBroad signal, characteristic of indole N-H. tandfonline.com
H-27.2 - 7.4s or tSignal from the pyrrole part of the indole ring. nih.gov
H-47.5 - 7.7dAromatic proton adjacent to the pyrrole ring fusion.
H-57.0 - 7.2tAromatic proton meta to the chlorine atom.
H-67.0 - 7.2dAromatic proton ortho to the chlorine atom.
CH₂3.7 - 3.8sMethylene protons of the acetamide (B32628) side chain. nih.gov
CONH₂5.5 - 7.5br sAmide protons, chemical shift can be variable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon (C=O) of the acetamide group is the most deshielded, typically appearing around δ 170-175 ppm. nih.gov The carbon atoms of the indole ring resonate in the aromatic region (δ 100-140 ppm). The C-7 carbon, directly bonded to the chlorine atom, would be found around δ 115-120 ppm. The other indole carbons (C-2, C-3, C-3a, C-4, C-5, C-6, and C-7a) will have chemical shifts characteristic of substituted indoles. nih.govchemicalbook.com The methylene carbon (CH₂) signal is expected in the aliphatic region, typically around δ 30-35 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
CarbonPredicted Chemical Shift (ppm)Notes
C=O169.0 - 172.0Carbonyl carbon of the amide. nih.govbeilstein-journals.org
C-7a135.0 - 137.0Indole ring junction carbon. nih.gov
C-2123.0 - 125.0Indole C-2. nih.gov
C-3a126.0 - 128.0Indole ring junction carbon. nih.gov
C-4120.0 - 122.0Aromatic carbon.
C-5120.0 - 122.0Aromatic carbon.
C-6118.0 - 120.0Aromatic carbon.
C-7115.0 - 117.0Carbon bearing the chlorine atom.
C-3108.0 - 110.0Indole C-3, attached to the side chain. nih.gov
CH₂33.0 - 35.0Methylene carbon. nih.gov

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming the assignments made from 1D NMR spectra.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons (H-4, H-5, H-6), confirming their positions on the benzene ring. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the methylene (CH₂) protons and the indole carbons C-2 and C-3, as well as the carbonyl carbon, firmly establishing the connectivity of the acetamide side chain to the indole ring at the C-3 position. researchgate.net Correlations from the indole NH proton to C-2, C-3a, and C-7a would also be expected.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragmentation pathway for indole-3-acetamide (B105759) derivatives involves the cleavage of the C-C bond between the indole ring and the acetamide side chain. nih.govscirp.org This would lead to the formation of a stable chloro-substituted quinolinium-like cation, which is often the base peak in the spectrum. nih.govscirp.org

Table 3: Predicted Key Fragments in the EI-MS of this compound.
m/z (mass-to-charge ratio)Proposed FragmentNotes
208/210[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom.
164/166[M - CH₂CONH₂]⁺Likely base peak, corresponding to the chloro-indolyl cation.
130[Indolyl-CH₂]⁺ fragment losing ClA common fragment in indole derivatives. nih.gov
44[CH₂CONH₂]⁺Fragment corresponding to the acetamide side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. tandfonline.comnih.gov This makes it ideal for accurately determining the molecular weight of the parent compound. For this compound, ESI-MS in positive ion mode would show a strong signal at m/z 209/211, corresponding to [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.gov The calculated exact mass of the [M+H]⁺ ion of this compound (C₁₀H₁₀ClN₂O) is 209.0476. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition. tandfonline.comnih.govmassbank.eu

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis is instrumental in confirming its molecular weight and elucidating its fragmentation pattern, which is crucial for structural confirmation and impurity profiling.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The elution order of chloroindole derivatives is influenced by the position of the chlorine atom on the indole ring. researchgate.net Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak. The fragmentation of indole-3-acetamide derivatives typically involves cleavage of the side chain. nih.govhmdb.ca A primary fragmentation pathway for this compound would be the cleavage of the C-C bond between the indole ring and the acetamide group, leading to a prominent ion corresponding to the 7-chloro-1H-indol-3-ylmethylene cation. Another significant fragmentation would likely be the loss of the acetamide group. The mass spectrum of the parent compound, indole-3-acetamide, shows a base peak at m/z 130, corresponding to the indol-3-ylmethylene cation. nih.gov

Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound.
Predicted m/zProposed Fragment IonSignificance
208/210[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic ratio for chlorine.
164/166[M - COCH₂]⁺Loss of the ketene (B1206846) from the side chain.
130[Indol-3-ylmethylene]⁺Characteristic fragment for 3-substituted indoles, indicating cleavage of the side chain.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its indole and acetamide moieties.

The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. researchgate.net The amide N-H stretching vibrations are expected in a similar region, often as one or two bands. The carbonyl (C=O) stretching of the primary amide group is a strong and characteristic absorption, typically observed in the range of 1650-1690 cm⁻¹. researchgate.net The N-H bending vibration of the amide is usually found around 1600 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the indole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group in the acetamide side chain will appear below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring typically give rise to several bands in the 1450-1620 cm⁻¹ region. researchgate.net The presence of the C-Cl bond is more difficult to assign definitively as its stretching vibration appears in the fingerprint region (below 1000 cm⁻¹) and can be coupled with other vibrations.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3500N-H stretchIndole N-H
3100-3300N-H stretchAmide N-H
3000-3100C-H stretchAromatic C-H
2850-2950C-H stretchAliphatic C-H (CH₂)
1650-1690C=O stretch (Amide I)Amide C=O
~1600N-H bend (Amide II)Amide N-H
1450-1620C=C stretchAromatic Ring

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong bands corresponding to the indole ring vibrations.

The indole ring breathing modes are typically strong in the Raman spectrum, with prominent peaks often observed around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.netmdpi.com The N-H bending mode of the indole ring can be observed around 878 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations will also be present. The introduction of a chloro-substituent and an acetamide group at the 7 and 3 positions, respectively, will induce shifts in the positions and changes in the relative intensities of the characteristic indole Raman bands, providing a unique spectral fingerprint for the molecule. nih.gov

Table 3: Expected Characteristic Raman Bands for this compound.
Raman Shift (cm⁻¹)Vibrational Mode AssignmentStructural Unit
~760Indole ring in-phase breathingIndole Ring
~878N-H bendingIndole Ring
~1010Indole ring out-of-phase breathingIndole Ring
~1335N-H deformationPyrrole Ring
~1550C=C stretchingIndole Ring

X-ray Crystallography for Solid-State Structural Determination

This technique would confirm the planar structure of the indole ring and the geometry of the acetamide side chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Hydrogen bonds are expected to form between the amide N-H and carbonyl oxygen atoms of adjacent molecules, as well as involving the indole N-H group. The crystal structure of related indole derivatives has been successfully determined using this technique. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the assessment of purity and for the isolation of target compounds from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For this compound, TLC would be performed on silica (B1680970) gel plates.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used for indole derivatives. The polarity of the solvent system can be adjusted to optimize the retention factor (Rf) value. For indole compounds, various solvent systems have been reported, such as butane-1-ol–glacial acetic acid–water and isopropanol–ammonia (B1221849)–water. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), where indole derivatives often show fluorescence or absorption. researchgate.netfrontiersin.org Specific staining reagents, such as van Urk's reagent, can also be used for the visualization of indole compounds. nih.gov

Table 4: Typical TLC Solvent Systems for the Analysis of Indole Derivatives.
Solvent System (v/v)ApplicationReference
Butane-1-ol–glacial acetic acid–water (12:3:5)Separation of various indole compounds. researchgate.net
Isopropanol–25% NH₃–water (8:1:1)Separation of tryptophan, indoleacetic acid, and indole. researchgate.net
Formic acid–ethyl acetate–chloroform (1:22:77)Analysis of indole-3-acetic acid. frontiersin.org
Butanone–ethyl acetate–ethanol–water (3:5:1:1)Detection of indole-3-acetic acid. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its analogs. This method is favored for its high resolution, sensitivity, and applicability to a wide range of indole derivatives. Research into the chromatographic behavior of these compounds typically employs reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

The separation of indole-3-acetamide and related indolic compounds has been successfully achieved using a reversed-phase C8 or C18 column. asm.orgnih.gov A gradient elution is often employed to ensure the effective separation of a mixture of these compounds, which may have varying polarities. nih.gov The mobile phase commonly consists of a mixture of an aqueous component, often with a pH modifier like formic or acetic acid, and an organic modifier such as acetonitrile (B52724) or methanol. asm.orgnih.gov For instance, one established method for related indole compounds utilizes a gradient of acetonitrile in water containing 0.1% formic acid. nih.gov

Detection of these indole acetamides is frequently performed using UV or fluorescence detectors. nih.govmdpi.com The indole ring system provides a strong chromophore, making UV detection a viable option. However, for enhanced sensitivity and selectivity, fluorimetric detection is often preferred, with excitation and emission wavelengths typically set around 280 nm and 350 nm, respectively, for indolic compounds. nih.gov In some applications, HPLC is coupled with mass spectrometry (HPLC-MS) for definitive identification of the compounds based on their mass-to-charge ratio. asm.org

The following interactive data table summarizes typical HPLC parameters used for the analysis of indole-3-acetamide and its analogs, which would be applicable for the characterization of this compound.

Table 1: Typical HPLC Parameters for the Analysis of Indole-3-Acetamide Analogs

ParameterConditionSource
Stationary Phase Reversed-Phase C18 or C8 asm.orgnih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile asm.orgnih.gov
Elution Mode Gradient nih.govnih.gov
Flow Rate 0.35 - 1.6 mL/min asm.orgmdpi.com
Detection Fluorimetric (Ex: 280 nm, Em: 350 nm) or UV nih.govmdpi.com
Column Temperature Ambient or controlled (e.g., 45 °C) mdpi.com
Injection Volume 20 µL asm.org

Non Clinical Biological Activity and Mechanistic Studies of 2 7 Chloro 1h Indol 3 Yl Acetamide and Its Analogs

Modulation of Specific Receptor Systems

The interaction of 2-(7-chloro-1H-indol-3-yl)acetamide and its analogs with various receptor systems has been a key area of research. These investigations have explored binding affinities and functional outcomes at receptors crucial for neuronal signaling and physiological regulation.

Ligand-Receptor Binding Affinities

Studies have been conducted to determine the binding affinities of indole-based compounds for specific receptor subtypes, including those for glutamate (B1630785) and melatonin (B1676174).

GluN2B-containing NMDA receptors: The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, is vital for excitatory neurotransmission in the central nervous system. nih.gov Antagonists that are selective for the GluN2B subunit are of particular interest as they may offer therapeutic potential with a more favorable side-effect profile compared to non-selective NMDA receptor antagonists. nih.govacs.org Research into novel NMDA receptor antagonists has explored various chemical scaffolds, though specific binding affinity data for this compound at GluN2B-containing receptors is not extensively detailed in the provided results. However, the importance of developing subunit-specific antagonists is well-established. nih.gov

Melatonin receptors: Melatonin receptors, primarily the MT1 and MT2 subtypes, are activated by the hormone melatonin and are involved in regulating circadian rhythms. nih.govmdpi.com The affinity of various melatonin analogs has been assessed at these receptors. For instance, 6-chloromelatonin (B1662552) has demonstrated a high affinity for melatonin binding sites in chicken retinal membranes. elsevierpure.com It is important to note that the indole (B1671886) structure is a key feature of melatonin and its analogs, suggesting that compounds like this compound could potentially interact with these receptors. nih.gov The binding affinity of several melatonin receptor ligands is presented in Table 1.

Table 1: Binding Affinities of Selected Ligands for Melatonin Receptors

Compound Receptor Subtype Binding Affinity (K_i or pK_i)
Melatonin MT1 K_i = 0.081 nM researchgate.net
Melatonin MT2 K_i = 0.042 nM researchgate.net
UCM793 MT1 pK_i = 8.47 researchgate.net
UCM793 MT2 pK_i = 9.50 researchgate.net
TIK-301 MT1 pK_i = 8.77 researchgate.net

In Vitro Functional Assays for Receptor Agonism or Antagonism

Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist at a receptor.

NMDA-mediated excitatory post-synaptic currents: The functional consequence of ligand binding to NMDA receptors is often assessed by measuring changes in ion flow, such as NMDA-mediated excitatory post-synaptic currents. nih.gov Antagonists of the NMDA receptor inhibit this ion flow. While specific data for this compound is not available, the general mechanism of NMDA receptor antagonists involves blocking the ion channel pore or preventing the binding of glutamate or glycine (B1666218) co-agonists. nih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

The inhibitory effects of this compound and its analogs on various enzymes have been investigated to understand their potential biological activities.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. scbt.comwikipedia.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.gov

COX-2: Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govscbt.com Indole derivatives have been identified as a significant class of compounds with the potential for selective COX-2 inhibition. nih.gov For example, certain indole-based compounds have been shown to exhibit potent and selective COX-2 inhibitory activity. nih.gov The general mechanism of COX-2 inhibitors involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. scbt.com

Glycosidase Enzyme Inhibition

Glycosidase enzymes, such as α-amylase and α-glucosidase, are involved in the digestion of carbohydrates. nih.gov Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels.

α-amylase: A study on a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives demonstrated significant inhibitory activity against the α-amylase enzyme. nih.gov The presence of different substituents on the phenyl ring was found to influence the inhibitory potential. nih.gov For instance, compound 15 from this series, which contains a halide group, was identified as a potent inhibitor with an IC₅₀ value of 1.09 ± 0.11 μM. nih.gov Molecular docking studies suggest that these compounds bind to the active site of α-amylase, interacting with key amino acid residues. nih.gov

Table 2: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide (B105759) Analogs

Compound Number Structure IC₅₀ (μM)

Other Relevant Enzymatic Targets and Pathways

Beyond COX and glycosidase enzymes, indole-based structures have been investigated for their effects on other enzymatic targets. For example, some substituted acetamide (B32628) derivatives have been evaluated for their potential to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. researchgate.net

Oxidative Stress Modulation and Antioxidant Mechanisms

Indole derivatives, including the acetamide class, are recognized for their antioxidant properties. This activity is attributed to their chemical structure, which allows them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress that can lead to cellular damage. nih.gov

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant capacity of indole-3-acetamide analogs has been quantified using various in vitro assays. A study on a series of twenty-four indole-3-acetamides demonstrated their ability to scavenge free radicals effectively. nih.gov The antioxidant potential was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. All synthesized derivatives showed potent scavenging activity, with IC₅₀ values (the concentration required to scavenge 50% of the radicals) in the low micromolar range for both ABTS (0.35–2.19 µM) and DPPH (0.81–2.75 µM) assays. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the influence of different substituents on antioxidant activity. For instance, in one series of halogen-containing indole-3-acetamides, a para-fluoro-substituted compound exhibited the strongest ABTS and DPPH radical scavenging activities compared to its chloro-, bromo-, and iodo-substituted counterparts. acs.org This suggests that both the high negative inductive effect and the smaller size of the fluorine atom contribute to enhanced activity, which tends to decrease with larger halogen atoms. acs.org Similarly, studies on 3-substituted-2-oxindole derivatives found that compounds with halogen substitutions at position 5 of the isatin (B1672199) ring displayed good antioxidant activity in the DPPH assay. nih.gov

Interactive Data Table: Antioxidant Activity of Indole-3-Acetamide Analogs nih.gov Note: The table below showcases a selection of analogs from the study to illustrate the range of activity. Lower IC₅₀ values indicate higher antioxidant potency.

Compound Analogue (Substitution on N-phenyl ring)DPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
p-tolyl1.86 ± 0.051.95 ± 0.08
4-methoxyphenyl1.15 ± 0.011.21 ± 0.01
4-chlorophenyl1.18 ± 0.011.11 ± 0.09
4-fluorophenyl1.01 ± 0.010.95 ± 0.01
Standard (Ascorbic Acid)0.96 ± 0.010.91 ± 0.01

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, indole derivatives demonstrate antioxidant effects within cellular environments. These compounds can protect cells from damage induced by oxidative byproducts. mdpi.com The mechanism often involves the ability of the compound to penetrate the cell membrane and neutralize intracellular ROS. mdpi.com In cellular models, hybrid indole-phenolic compounds have shown strong cytoprotective effects against ROS generated by agents like hydrogen peroxide, leading to a reduction in ROS levels and an increase in cell viability. mdpi.com

One common method to assess cellular antioxidant activity is the 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) assay. In this assay, an active antioxidant penetrates the cell and inhibits the oxidation of DCFH-DA to a fluorescent compound, a process driven by ROS. Studies with related phenol (B47542) compounds have shown that they can inhibit this transformation in a concentration-dependent manner, confirming their ability to function as antioxidants within a cellular context. mdpi.com This cellular protection is crucial, as unchecked oxidative stress can trigger pathways leading to inflammation, DNA damage, and ultimately, cell death. nih.govmdpi.com

Investigating Anti-infective and Biofilm Inhibition Mechanisms

The indole nucleus is a key pharmacophore in the development of new anti-infective agents. Analogs of this compound have been investigated for their ability to kill pathogenic bacteria and disrupt their virulence mechanisms.

Antimicrobial Activity against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Mycobacterium tuberculosis)

Derivatives featuring the indole scaffold have shown significant activity against challenging bacterial pathogens.

Staphylococcus aureus and MRSA: The emergence of methicillin-resistant S. aureus (MRSA) necessitates novel antibacterial agents. nih.gov Research has shown that substitutions on the indole ring are critical for activity. In a series of novel tetrahydrocarbazoles, a 5-chloro indole substitution proved favorable for activity against MRSA strains, with Minimum Inhibitory Concentration (MIC) values around 1–2 µg/mL. nih.gov Other complex indole derivatives, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, also exhibit potent antistaphylococcal effects. Specifically, a derivative with both bromo and chloro substitutions (7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole) showed an MIC of 3.9 µg/mL against MRSA. mdpi.com Furthermore, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one analog was found to be highly active, with an MIC of just 0.98 μg/mL against an MRSA strain. nih.gov The presence of a chloro atom in the acetamide side chain has also been noted to improve the antimicrobial activity of molecules. nih.govmdpi.com

Mycobacterium tuberculosis: Tuberculosis remains a major global health threat, driven by the emergence of drug-resistant strains. nih.gov Indole-based acetamides have been identified as promising leads for antimycobacterial agents. SAR studies on indole-2-carboxamides revealed that specific chloro-substituted aniline (B41778) analogs achieved optimal activity against M. tuberculosis (M. tb), with MIC values as low as 0.25 μg/mL. nih.gov These findings highlight that the acetamide scaffold maintains the necessary pharmacophore for potent antimycobacterial action. nih.gov

Interactive Data Table: Antimicrobial Activity of Indole Analogs nih.govmdpi.comnih.govnih.gov

Compound Class/AnalogTarget OrganismMIC (µg/mL)
Cis-indole substituted tetrahydrocarbazole (5-chloro indole)MRSA1–2
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSA3.9
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98
Ortho-chloro-substituted Indole-2-carboxamideM. tuberculosis0.25
Meta-chloro-substituted Indole-2-carboxamideM. tuberculosis0.25

Inhibition of Biofilm Formation Pathways

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. mdpi.com Indole and its derivatives can interfere with this process, representing an important anti-virulence strategy.

Studies have shown that various indole analogs can inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov New thiazole (B1198619) nortopsentin analogues, which contain indole moieties, were selective against staphylococcal strains, with the most active derivatives inhibiting S. aureus biofilm formation with IC₅₀ values ranging from 0.40 to 2.03 µM. nih.gov These compounds act as anti-virulence agents, inhibiting biofilm formation without affecting the growth of the bacteria in their free-floating (planktonic) form. nih.gov

Specific chloroindoles have demonstrated potent inhibition of biofilm formation in various nosocomial pathogens, including S. aureus. frontiersin.org Mechanistically, these compounds can down-regulate the expression of virulence genes associated with adhesion and stress regulation. frontiersin.org In other pathogens, related compounds like 3-indolylacetonitrile were found to repress genes involved in the formation of curli, which are adhesive surface fibers essential for biofilm structure. nih.gov

Cellular Response and Apoptosis Induction Studies

The interaction of this compound and its analogs with cells can elicit a range of responses, often linked to their antioxidant or antiproliferative capabilities. The ability of these compounds to modulate ROS levels is directly connected to cell fate. nih.gov High levels of oxidative stress can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells. nih.gov By neutralizing ROS, certain indole derivatives can be cytoprotective, enhancing cell viability in the presence of an oxidative threat. mdpi.com

Conversely, in the context of cancer research, inducing apoptosis is a desired therapeutic outcome. Some related indole-based heterocyclic compounds, such as indolylquinazolinones, have been shown to possess significant antiproliferative activities against various cancer cell lines. nih.gov This activity is often mediated by the induction of apoptosis. While specific apoptosis studies on this compound are not detailed, the known bioactivity of the indole scaffold suggests that its derivatives could influence cellular life-and-death decisions, depending on the specific analog and cellular context.

Cell Cycle Progression Analysis

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several studies on indole derivatives have demonstrated their ability to interfere with this process, leading to cell cycle arrest at different phases.

For instance, research on N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides has shown that these compounds can induce cell cycle arrest in the G2/M phase. rsc.org One of the most potent compounds in this series, compound 7d, was found to effectively halt the cell cycle at this stage in a dose-dependent manner in HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org This arrest is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. rsc.org

Similarly, studies on indole-3-carbinol (B1674136) (I3C), a related indole compound, have revealed its capacity to induce G1 cell cycle arrest in the THP-1 acute myeloid leukemia (AML) cell line. nih.gov This effect was associated with the upregulation of key G1-acting cell cycle regulatory genes such as P21, P27, and P53, and the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov

While direct evidence for this compound is pending, the consistent ability of its structural analogs to induce cell cycle arrest underscores a probable mechanism of its potential anti-proliferative activity.

Apoptotic Pathway Activation (e.g., Caspase-dependent mechanisms, PARP cleavage)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A significant body of research indicates that indole derivatives can trigger this process through various intrinsic and extrinsic pathways.

A study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated potent pro-apoptotic activity. nih.gov One of the lead compounds, 5r , was shown to induce apoptosis in HepG2 liver cancer cells in a time- and dose-dependent manner. nih.gov A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Treatment with compound 5r resulted in a significant increase in the cleaved form of PARP, signaling the activation of the apoptotic cascade. nih.gov

The activation of caspases, a family of proteases that execute apoptosis, is a central event in this process. The study on compound 5r revealed a dose-dependent increase in the activity of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity. nih.gov This suggests that the apoptotic induction by this class of compounds is primarily mediated through the caspase-8-dependent pathway, which is often associated with the extrinsic or death receptor pathway. nih.gov

The table below summarizes the cytotoxic activity of some of the synthesized N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against various cancer cell lines.

CompoundRIC₅₀ (μM) vs. HelaIC₅₀ (μM) vs. MCF7IC₅₀ (μM) vs. HepG2
5a cyclopropyl>100>100>100
5c 2-(thiophen-2-yl)ethyl35.43 ± 2.1142.18 ± 3.1538.72 ± 2.89
5d N-benzene17.65 ± 1.5428.43 ± 2.0725.16 ± 1.98
5r 4-fluorobenzyl12.54 ± 1.2815.67 ± 1.4310.56 ± 1.14
Data derived from a study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. nih.gov

Further supporting the role of indole derivatives in apoptosis, research on 2-phenylindoles has also shown their ability to induce apoptosis in ER-positive MCF-7 breast cancer cells with minimal effects on normal peripheral blood cells. researchgate.net

Modulation of Intracellular Signaling Pathways

The biological activities of indole derivatives are underpinned by their ability to modulate various intracellular signaling pathways that govern cell survival, proliferation, and death.

The activation of the caspase-8 pathway by the adamantanyl-indole-oxoacetamide derivative 5r points to an interaction with the death receptor signaling pathway. nih.gov This pathway is initiated by the binding of ligands such as TNF-α or FasL to their respective receptors on the cell surface, leading to the recruitment of adaptor proteins and subsequent activation of caspase-8.

Furthermore, indole-3-carbinol has been shown to exert its effects through the activation of the aryl hydrocarbon receptor (AhR). nih.gov This activation was linked to the overexpression of AhR target genes, which in turn modulated the expression of genes involved in both apoptosis and cell cycle regulation. nih.gov

While the specific signaling pathways modulated by this compound have yet to be elucidated, the evidence from its analogs suggests that it may interact with key signaling networks, including those governed by death receptors and the aryl hydrocarbon receptor, to exert its biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 7 Chloro 1h Indol 3 Yl Acetamide Derivatives

Impact of Halogen Substitution at the Indole (B1671886) C7 Position on Biological Activity

The presence and nature of a halogen substituent at the C7 position of the indole ring can significantly modulate the biological activity of 2-(1H-indol-3-yl)acetamide derivatives. While direct studies on 2-(7-chloro-1H-indol-3-yl)acetamide are limited, research on related indole structures provides valuable insights into the role of C7-halogenation.

In a systematic study on a series of tricyclic A2B adenosine (B11128) receptor antagonists, the impact of halogenation at the C7 and C8 positions was investigated. nih.gov This study revealed that monohalogenation at the C8 position with fluorine, chlorine, or bromine resulted in potent ligands. nih.gov Conversely, halogenation at the C7 position, as well as dihalogenation at both C7 and C8, led to a decrease in binding affinity that was dependent on the size of the halogen. nih.gov This suggests that for this particular receptor, the steric bulk at the C7 position is a critical determinant of activity, with larger halogens being detrimental.

Research on the rhodium-catalyzed selective C7 halogenation of indolines has demonstrated efficient methods for introducing chlorine, bromine, and iodine at this position, opening avenues for synthesizing a variety of C7-halogenated indole derivatives for biological screening. researchgate.net The ability to introduce different halogens allows for a fine-tuning of the steric and electronic properties at this position. For instance, the electronegativity decreases from fluorine to iodine, while the polarizability and potential for halogen bonding increase.

The following table summarizes the impact of halogen substitution on the biological activity of a related series of A2B adenosine receptor antagonists, illustrating the position-dependent effects.

Compound SeriesSubstitutionHalogenBiological Activity (Binding Affinity)Reference
Series IIC7F, Cl, BrSize-dependent decay in affinity nih.gov
Series IIIC8F, Cl, BrPotent ligands, irrespective of halogen nih.gov
Series IC7 and C8F, Cl, BrSize-dependent decay in affinity nih.gov

It is important to note that these findings are on a different molecular scaffold and the specific impact of a chloro group at the C7 position of 2-(1H-indol-3-yl)acetamide would need to be empirically determined for each biological target of interest. However, these studies underscore the principle that C7-halogenation is a key modification that can be used to modulate biological activity.

Role of the Acetamide (B32628) Side Chain in Biological Efficacy

In a study of indole-3-acetamide (B105759) derivatives as potential antihyperglycemic and antioxidant agents, a series of 24 compounds were synthesized by coupling indole-3-acetic acid with various substituted anilines. nih.govacs.org This effectively modified the terminal part of the acetamide side chain. The results indicated that substitutions on the phenyl ring of the acetamide moiety played a significant role in the observed α-amylase inhibitory activity. nih.govacs.org

The following table presents a selection of these indole-3-acetamide derivatives and their α-amylase inhibitory activity, highlighting the influence of the acetamide side chain modification.

CompoundSubstitution on Acetamide Phenyl Ringα-Amylase IC50 (µM)Reference
1 Unsubstituted2.84 ± 0.1 nih.gov
6 4-Ethyl1.09 ± 0.11 nih.gov
11 4-Chloro1.15 ± 0.09 nih.gov
15 4-Bromo1.12 ± 0.12 nih.gov
18 2,4-Dichloro1.10 ± 0.13 nih.gov
Acarbose (Standard) -0.92 ± 0.40 nih.gov

These data demonstrate that the nature of the substituent on the phenyl ring of the N-phenylacetamide portion dramatically impacts the biological efficacy. Both electron-donating (ethyl) and electron-withdrawing (halogens) groups at the para-position, as well as di-substitution, led to a significant increase in inhibitory activity compared to the unsubstituted analog. This underscores the importance of the acetamide side chain in orienting the molecule within the active site and establishing key interactions for biological efficacy.

Influence of Substituents on the Indole Nitrogen and Acetamide Nitrogen

Modification of the indole nitrogen (N1) and the acetamide nitrogen are common strategies to explore the SAR of indole-3-acetamide derivatives. These substitutions can influence the compound's electronic properties, lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Indole Nitrogen (N1) Substitution: Substitution at the N1 position of the indole ring can have a profound effect on biological activity. In a study on indole pyrazoline hybrid derivatives as topoisomerase-1 inhibitors, methyl substitution at the N1 position of the indole significantly enhanced the cytotoxic activities by about 60-fold compared to the unsubstituted analogues. nih.gov This suggests that the N-H group may not be essential for activity in this case, and the methyl group might be involved in favorable hydrophobic interactions or could prevent undesirable metabolic reactions.

In another study on indolylsuccinimides, N-alkylation of the indole ring, particularly with a methyl group, in combination with N-alkylation of the succinimide (B58015) ring, led to a drastic increase in cytotoxic activity against certain cancer cell lines. nih.gov

Acetamide Nitrogen Substitution: Substitutions on the acetamide nitrogen directly modify the "right-hand" portion of the molecule, which is often crucial for interaction with the target protein. As discussed in section 6.2, attaching various substituted phenyl rings to the acetamide nitrogen of indole-3-acetic acid led to a range of biological activities. nih.govacs.org

Furthermore, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities. nih.gov In these compounds, the acetamide nitrogen is part of a more complex substituent, highlighting how elaborate modifications at this position can lead to potent biological activity. The most promising compound from this series, 7d , which incorporates a 3,4,5-trimethoxyphenyl group on the acetamide nitrogen, showed potent activity against several cancer cell lines. nih.gov

The table below shows the antiproliferative activity of selected compounds from this series.

CompoundR (on Pyrazole/Triazole)HeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)Reference
7a 4-chlorophenyl (pyrazole)1.251.032.14 nih.gov
7d 4-fluorophenyl (pyrazole)0.520.340.86 nih.gov
7j 4-chlorophenyl (triazole)2.562.113.45 nih.gov

These examples clearly demonstrate that substitutions on both the indole and acetamide nitrogens are critical handles for modulating the biological activity of 2-(1H-indol-3-yl)acetamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study on a series of 3-substituted indole derivatives as anti-inflammatory agents generated statistically significant models that correlated physicochemical properties with biological activity. researchgate.net The study found that the presence of an aromatic ring and lipophilic groups were important for anti-inflammatory activity. researchgate.net Another QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors using Comparative Molecular Field Analysis (CoMFA) revealed that the steric and electrostatic fields were equally important for the interaction between the inhibitors and the enzymes. nih.gov

For this compound derivatives, a QSAR model could be developed by synthesizing a library of analogues with variations at different positions (e.g., different halogens at C7, various substituents on the acetamide nitrogen, and modifications on the indole nitrogen). The biological activity of these compounds would be determined in a relevant assay, and then molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Electronic: Hammett constants, dipole moment, partial atomic charges.

Steric: Molar refractivity (MR), van der Waals volume, Taft steric parameters.

Hydrophobic: Partition coefficient (logP), hydrophobic substituent constants (π).

Topological: Connectivity indices, shape indices.

Quantum Chemical: HOMO/LUMO energies, electrostatic potential.

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR equation of the following general form can be derived:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Such a model for this compound derivatives would be invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

In Silico Structure-Property Relationship Studies

In silico structure-property relationship (SPR) studies, including molecular docking and molecular dynamics simulations, are powerful tools to visualize and understand the interactions between a ligand and its biological target at an atomic level. These studies can elucidate the binding mode of a compound and explain the observed SAR trends.

For this compound derivatives, molecular docking could be employed to predict how these molecules bind to the active site of a target protein. For example, in a study of indole-3-acetamide derivatives as α-amylase inhibitors, molecular docking revealed the binding interactions that contributed to their inhibitory activity. nih.govresearchgate.net The docking poses showed how different substituents on the phenyl ring of the acetamide moiety could form specific interactions with amino acid residues in the enzyme's active site. researchgate.net

A hypothetical docking study of this compound into a protein binding pocket might reveal the following:

The indole N-H group acting as a hydrogen bond donor.

The acetamide C=O group acting as a hydrogen bond acceptor.

The 7-chloro substituent potentially forming a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) or fitting into a specific hydrophobic pocket. The chlorine atom's size and electronic properties would be critical for this interaction.

The aromatic indole ring engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of interactions that could be identified through a molecular docking study of a hypothetical this compound derivative.

Molecular FeaturePotential InteractionInteracting Residue (Example)
Indole N-HHydrogen Bond DonorAsp, Glu
Acetamide C=OHydrogen Bond AcceptorSer, Thr, Asn, Gln
7-Chloro groupHalogen Bond / Hydrophobic InteractionLeu, Val, Ile
Indole Ringπ-π Stacking / Hydrophobic InteractionPhe, Tyr, Trp

Molecular dynamics simulations could further be used to assess the stability of the predicted binding pose over time and to understand the dynamic nature of the ligand-protein complex. These in silico SPR studies, in conjunction with experimental SAR data, provide a comprehensive picture of how structural modifications to this compound derivatives can influence their biological function, thereby guiding the design of new and more effective therapeutic agents.

Future Research Directions and Academic Implications for 2 7 Chloro 1h Indol 3 Yl Acetamide Research

Development of Novel and Green Synthetic Strategies for Analogs

Future research will likely focus on developing efficient, sustainable, and versatile synthetic routes to produce 2-(7-chloro-1H-indol-3-yl)acetamide and a library of its analogs. The conventional synthesis involves coupling indole-3-acetic acid with an appropriate amine, a process that can be optimized using modern synthetic methods. nih.gov

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic processes in pharmaceutical chemistry. acs.org Future syntheses could employ green solvents like water, microwave-assisted reactions to reduce reaction times, or the use of nanocatalysts and ionic liquids to improve yields and reduce waste. acs.orgnih.gov For instance, methods developed for other indole (B1671886) derivatives, such as the use of a [Zn(L-proline)2] catalyst with microwave irradiation for synthesizing indol-3-yl-4H-pyran derivatives, could be adapted. nih.gov

Continuous Flow Synthesis: Modern techniques like automated multistep continuous flow synthesis offer rapid and efficient access to complex heterocyclic compounds. nih.gov Applying this technology could enable the high-throughput generation of this compound analogs by sequentially performing key reactions, such as Fischer indole synthesis, in an uninterrupted microreactor sequence. nih.gov This would facilitate the rapid creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The true potential of this compound lies in the discovery of its biological activities. Research on closely related indole-3-acetamides has revealed their potential in various therapeutic and agricultural areas, suggesting promising avenues of investigation for this specific compound.

Herbicide Development: A recent study identified indole-3-acetamide (B105759) derivatives as potent inhibitors of transketolase (TKL), a potential new target for herbicides. creative-proteomics.commdpi.com The lead compound from that study, 7m , demonstrated significant herbicidal efficacy against common weeds while showing safety for several major crops. creative-proteomics.commdpi.com Given this precedent, this compound should be screened for TKL inhibitory activity and potential herbicidal properties.

Antihyperglycemic and Antioxidant Agents: A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Several of these compounds exhibited inhibitory activity comparable to the standard drug acarbose, indicating their potential as antihyperglycemic agents. nih.gov Investigating the α-amylase inhibitory potential of this compound is a logical next step.

Anticancer and Antiviral Activity: The indole scaffold is present in numerous anticancer and antiviral drugs. nih.govacs.org For example, indole derivatives have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. rrpharmacology.ru Other derivatives have demonstrated activity against various cancer cell lines, such as breast, cervical, and liver cancer, by inducing apoptosis through caspase-8 dependent pathways. nih.gov Furthermore, in silico studies have suggested that certain indole compounds could be active against viruses like SARS-CoV-2. nih.govacs.org Screening this compound against a panel of cancer cell lines and viruses could uncover novel therapeutic applications.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating drug discovery by predicting molecular interactions and guiding synthetic efforts. nih.gov For this compound, computational methods will be crucial for both identifying potential biological targets and optimizing its structure to enhance activity and selectivity.

Molecular Docking and Virtual Screening: As demonstrated in the discovery of indole-3-acetamide-based TKL inhibitors, structure-based virtual screening (SBVS) can effectively identify initial hits from large compound libraries. creative-proteomics.commdpi.com Once a primary target for this compound is identified, molecular docking studies can predict its binding mode within the target's active site. nih.govcreative-proteomics.com This information is vital for understanding the key interactions (e.g., hydrogen bonds, π-π stacking) that determine binding affinity and for rationally designing more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic stability of the ligand-protein complex over time. creative-proteomics.commdpi.com This provides a more realistic view of the binding interactions compared to static docking poses and can help validate the predicted binding mode, as was done for the TKL inhibitor 7m . mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be developed. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing researchers to predict the activity of novel, unsynthesized analogs and prioritize the most promising candidates for synthesis.

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, future research should integrate various "omics" technologies. These high-throughput methods provide a global view of cellular processes and can uncover novel mechanisms of action and potential off-target effects. nih.gov

Transcriptomics: By analyzing changes in gene expression across the entire genome upon treatment with the compound, transcriptomics can identify the signaling pathways that are perturbed. nih.govcreative-proteomics.com For example, transcriptome sequencing of colon tissues from mice treated with indole compounds revealed that their therapeutic effects in ulcerative colitis may be mediated by inhibiting the NF-κB signaling pathway. creative-proteomics.com This approach could pinpoint the pathways affected by this compound, offering deep mechanistic insights.

Proteomics and Metabolomics: Chemoproteomics can identify the protein targets of a compound within a complex biological sample, while metabolomics analyzes the global changes in small-molecule metabolites. rrpharmacology.ru Targeted metabolomics has been used to analyze the diversity of bacterial indole derivatives, showcasing the power of this technique to profile related compounds in complex systems. nih.gov Integrating these approaches can provide a comprehensive picture of the drug's mechanism, from protein interaction to downstream metabolic consequences. nih.govacs.org

Potential as Molecular Probes and Chemical Tools in Biological Systems

Beyond direct therapeutic applications, compounds like this compound have the potential to be developed into molecular probes or chemical tools. If the compound is found to bind with high affinity and selectivity to a specific biological target, it can be modified to help study that target's function in biological systems.

This could involve attaching a fluorescent dye to visualize the target's location within a cell, immobilizing the compound on a resin for affinity chromatography to isolate the target protein and its binding partners, or incorporating a photo-activatable group to study target engagement in real-time. The parent structure, 2-(7-chloro-1H-indol-3-yl)acetic acid, is already offered by suppliers of chemical tools for biological research, indicating the foundational interest in this scaffold for such applications. The development of such probes would be a significant contribution to chemical biology, enabling a deeper understanding of the physiological and pathological roles of its undiscovered targets.

Q & A

Q. What are the common synthetic routes for 2-(7-chloro-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves acetylation of 7-chloroindole derivatives. A standard method includes:

  • Step 1 : Preparation of 7-chloroindole via cyclization of substituted phenylhydrazines under acidic conditions.
  • Step 2 : Acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) at reflux temperatures (80–100°C).
  • Step 3 : Purification via recrystallization or column chromatography. Optimization may involve adjusting catalyst ratios (e.g., pyridine as a catalyst and acid scavenger) or using microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the acetamide group (e.g., carbonyl resonance at ~170 ppm in 13C^{13}C) and indole ring substitution patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles, with validation via R-factors (<0.05 for high-resolution data). For example, bond angles around the indole nitrogen (C9-N1-C19 ≈ 124.87°) and acetamide carbonyl (C=O ≈ 1.22 Å) are critical .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., bond angles vs. theoretical predictions)?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets predict optimized geometries, which can be compared to XRD data. Discrepancies >0.05 Å in bond lengths or >2° in angles may indicate experimental artifacts (e.g., crystal packing effects) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for substitution, such as the chloro group or indole C-2 position, guiding synthetic modifications .

Q. What strategies mitigate low yields in large-scale synthesis of halogenated indole acetamides?

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., over-acetylation) .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or enzymes enhance regioselectivity for chloro-substitution .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Antioxidant Activity : Derivatives with hydroxyimino groups (e.g., 3a in ) show enhanced radical scavenging (IC50_{50} < 50 μM in DPPH assays).
  • Antimicrobial Studies : Chloro-substituted analogs exhibit improved MIC values against Gram-positive bacteria (e.g., S. aureus MIC ≈ 8 μg/mL) .
  • Docking Studies : Chlorine at C-7 enhances binding to enzymes (e.g., COVID-19 main protease, with docking scores < -8.0 kcal/mol) .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic data for indole derivatives?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors.
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning, common in indole crystals .
  • Validation : Check Rint_{int} (<0.05) and completeness (>95%) via PLATON .

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Solvent Effects : TD-DFT calculations must include solvent models (e.g., PCM for ethanol).
  • Aggregation Studies : Concentration-dependent shifts (>10 nm) suggest π-π stacking, requiring dilution adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.